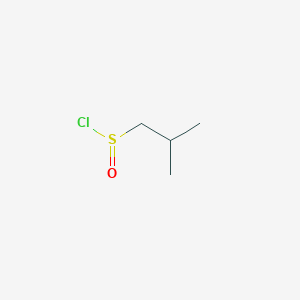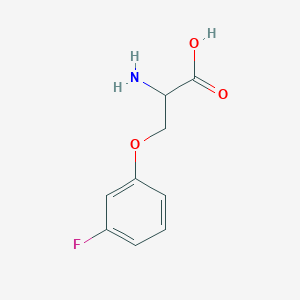
4-Chloro-2-methyl-5-((1-methylpiperidin-3-yl)amino)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-2-メチル-5-((1-メチルピペリジン-3-イル)アミノ)ピリダジン-3(2H)-オンは、ピリダジノン類に属する合成有機化合物です。
2. 製法
合成経路と反応条件
4-クロロ-2-メチル-5-((1-メチルピペリジン-3-イル)アミノ)ピリダジン-3(2H)-オンの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチには、次のようなものがあります。
ピリダジノン核の形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで実現できます。
クロロ基とメチル基の導入: これらの基は、ハロゲン化反応とアルキル化反応によって導入できます。
ピペリジニル基の結合: この段階では、求核置換反応またはアミノ化反応が関与する可能性があります。
工業的生産方法
工業的生産方法では、スケーラビリティ、収率、コスト効率を考慮して、合成経路を最適化する必要があります。これには、次のようなものがあります。
バッチ式または連続フロープロセス: .
触媒の使用: 反応速度を向上させる。
精製技術: 結晶化やクロマトグラフィーなど。
3. 化学反応解析
反応の種類
酸化: この化合物では、特にメチル基またはピペリジニル基で酸化反応が起こる可能性があります。
還元: 還元反応は、ピリダジノン環またはクロロ置換基を標的とする可能性があります。
置換: 特にクロロ基で、求核置換反応または求電子置換反応が起こる可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化アルキル、アミン。
主な生成物
これらの反応の主な生成物は、使用した特定の条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、置換により様々な官能基が導入される可能性があります。
4. 科学研究への応用
4-クロロ-2-メチル-5-((1-メチルピペリジン-3-イル)アミノ)ピリダジン-3(2H)-オンは、次の用途がある可能性があります。
医薬品化学: 創薬におけるファーマコフォアとしての潜在的な用途。
生物学研究: 生物系に対するその影響の研究。
工業的用途: 他の化合物の合成における中間体としての用途。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-5-((1-methylpiperidin-3-yl)amino)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and methyl groups: These groups can be introduced via halogenation and alkylation reactions.
Attachment of the piperidinyl group: This step might involve nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Batch or continuous flow processes: .
Use of catalysts: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or piperidinyl groups.
Reduction: Reduction reactions might target the pyridazinone ring or the chloro substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
科学的研究の応用
4-Chloro-2-methyl-5-((1-methylpiperidin-3-yl)amino)pyridazin-3(2H)-one may have applications in:
Medicinal chemistry: Potential use as a pharmacophore in drug design.
Biological research: Studying its effects on biological systems.
Industrial applications: Use as an intermediate in the synthesis of other compounds.
作用機序
作用機序は、特定の生物学的標的に依存します。一般的に、このような化合物は、次のような作用をする可能性があります。
特定の受容体または酵素に結合する: .
生物学的経路を阻害または活性化する: .
細胞成分と相互作用する: その効果を発揮する。
6. 類似の化合物との比較
類似の化合物
4-クロロ-2-メチルピリダジン-3(2H)-オン: ピペリジニル基がない。
2-メチル-5-((1-メチルピペリジン-3-イル)アミノ)ピリダジン-3(2H)-オン: クロロ基がない。
独自性
4-クロロ-2-メチル-5-((1-メチルピペリジン-3-イル)アミノ)ピリダジン-3(2H)-オンでは、クロロ基とピペリジニル基の両方が存在することが、ユニークな生物学的活性と化学的性質をもたらし、その類似体とは異なるものになっています。
類似化合物との比較
Similar Compounds
4-Chloro-2-methylpyridazin-3(2H)-one: Lacks the piperidinyl group.
2-Methyl-5-((1-methylpiperidin-3-yl)amino)pyridazin-3(2H)-one: Lacks the chloro group.
Uniqueness
The presence of both the chloro and piperidinyl groups in 4-Chloro-2-methyl-5-((1-methylpiperidin-3-yl)amino)pyridazin-3(2H)-one may confer unique biological activities and chemical properties, making it distinct from its analogs.
特性
分子式 |
C11H17ClN4O |
|---|---|
分子量 |
256.73 g/mol |
IUPAC名 |
4-chloro-2-methyl-5-[(1-methylpiperidin-3-yl)amino]pyridazin-3-one |
InChI |
InChI=1S/C11H17ClN4O/c1-15-5-3-4-8(7-15)14-9-6-13-16(2)11(17)10(9)12/h6,8,14H,3-5,7H2,1-2H3 |
InChIキー |
LEPPHANDICKARV-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC(C1)NC2=C(C(=O)N(N=C2)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)](/img/structure/B12311347.png)
methoxy]phenyl}methyl)amine](/img/structure/B12311354.png)


![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B12311365.png)


![4'-amino-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12311377.png)


![(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol](/img/structure/B12311408.png)
![rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine, cis](/img/structure/B12311417.png)
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis](/img/structure/B12311419.png)

